
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is a synthetic compound known for its stimulant properties It is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system
Mechanism of Action
Target of Action
Similar synthetic cathinones have been found to inhibit the uptake ofdopamine and norepinephrine , suggesting that these neurotransmitters could be potential targets.
Pharmacokinetics
Similar synthetic cathinones are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Based on the effects of similar synthetic cathinones, it may lead to increased neurotransmission due to the inhibition of dopamine and norepinephrine reuptake . This could result in stimulant effects, including increased alertness and energy.
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is known to interact with various enzymes and proteins. It acts as a norepinephrine-dopamine reuptake inhibitor . This means it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways and gene expression . It is also known to affect cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It displays a higher selectivity for the dopamine transporter compared to other similar compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine typically involves the reaction of 4-methylpentan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is used to study the reactivity and stability of synthetic cathinones. Researchers investigate its interaction with various enzymes and proteins, particularly focusing on its role as a norepinephrine-dopamine reuptake inhibitor.
Biology
The compound has significant implications in biological research. It influences neurotransmitter systems by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can affect various cellular processes related to reward, motivation, and stress response.
Medicine
In medicinal chemistry, this compound is being studied for its potential therapeutic applications. Its structural similarity to other psychoactive substances suggests it could be explored for treating conditions related to dopamine and norepinephrine dysregulation, such as depression and ADHD.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Reactivity studies | Acts as a norepinephrine-dopamine reuptake inhibitor |
Biology | Neurotransmitter effects | Increases dopamine and norepinephrine levels |
Medicine | Potential therapeutic uses | Investigated for treatment of mood disorders |
Case Study 1: Neurotransmitter Interaction
A study evaluating the effects of this compound on neurotransmitter levels demonstrated that it significantly increases dopamine uptake in neuronal cultures. The IC50 values for DAT inhibition were found to be approximately 52 nM, indicating strong efficacy compared to other known inhibitors like cocaine .
Case Study 2: Toxicological Assessment
Research into the toxicological profile of this compound revealed that while it exhibits stimulant properties similar to amphetamines, it also poses risks of severe side effects including respiratory distress and potential for overdose when misused .
Industrial Applications
In industry, this compound may be utilized in developing new materials or as a reference standard in analytical chemistry due to its unique properties. Its role as a building block for synthesizing other compounds with biological activity is also noteworthy.
Comparison with Similar Compounds
Similar Compounds
Alpha-Pyrrolidinopentiophenone (alpha-PVP): A synthetic cathinone with similar stimulant effects.
Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another synthetic cathinone with comparable properties.
Alpha-Pyrrolidinohexanophenone (alpha-PHP): Known for its potent stimulant effects.
Uniqueness
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is unique due to its specific structural configuration, which influences its pharmacological properties. Its ability to inhibit the reuptake of norepinephrine and dopamine more potently than some other synthetic cathinones makes it a compound of interest in scientific research .
Biological Activity
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, often referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrolidine ring and a pentanamine backbone with a methyl group. This unique configuration contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with monoamine transporters.
- Monoamine Transporters : The compound acts as an inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is responsible for its stimulant effects, which can include euphoria and increased energy levels .
Biological Activity and Effects
Research indicates that this compound exhibits various biological activities:
- Psychoactive Effects : The compound is known to produce stimulant effects similar to other synthetic cathinones, including increased locomotor activity and potential for abuse .
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, although more research is needed to confirm these effects.
- Antiproliferative Effects : Preliminary investigations indicate that the compound may exhibit antiproliferative properties, making it a candidate for further exploration in cancer research.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Primary Activity | Notable Effects |
---|---|---|
4-Methyl-1-(2-methylphenyl)pentan-1-amine | Monoamine reuptake inhibition | Stimulant effects |
Pyrovalerone | Dopamine transporter inhibition | Increased dopamine levels |
4-Methylaminorex | Stimulant effects | Euphoria and increased energy |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Neurotransmitter Interaction : A study demonstrated that the compound significantly inhibits DAT and NET, with IC50 values indicating potent reuptake inhibition .
- Toxicological Assessment : Research assessing the hepatotoxicity of various synthetic cathinones found that while 4-Methyl compounds can have psychoactive effects, their hepatotoxic profile varies significantly among different enantiomers .
- Behavioral Studies : Animal studies have shown that administration of 4-Methyl compounds leads to increased locomotor activity, suggesting a stimulant effect consistent with other known psychoactive substances .
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORZLCUHIXBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.